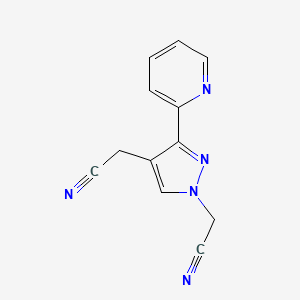

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or dinitrile compound. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate and carried out in a solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(pyridin-2-yl)-1H-benzo[d]imidazole

- 2-(pyridin-3-yl)-1H-benzo[d]imidazole

- 2-(pyridin-2-yl)pyrimidine

Uniqueness

2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical reactivity and the potential to form a wide range of derivatives with diverse applications .

Biological Activity

2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews current research findings, synthesizing information from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrazole scaffold, which is known for its broad spectrum of biological activities. The structure can be represented as follows:

This compound is characterized by the presence of a pyridine ring and a diacetonitrile moiety, which contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure significantly enhance antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to exhibit comparable effects to established anti-inflammatory drugs like indomethacin. In vivo studies indicated that certain derivatives significantly reduced edema in animal models, highlighting their therapeutic potential in treating inflammatory conditions .

3. Anticancer Properties

Emerging data suggest that pyrazole-containing compounds may possess anticancer properties. A series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that some compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized several derivatives of pyrazole linked to various aromatic systems and assessed their biological activities. The results showed that certain modifications led to enhanced activity against cancer cell lines and improved selectivity towards specific targets .

| Compound | Activity Against Cancer Cells | IC50 (µM) |

|---|---|---|

| Compound A | Yes | 15 |

| Compound B | Yes | 10 |

| Compound C | No | N/A |

Case Study 2: Anti-inflammatory Testing

In another investigation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated significant reductions in swelling compared to control groups, suggesting a robust anti-inflammatory effect .

| Compound | Edema Reduction (%) | Comparison Drug |

|---|---|---|

| Compound A | 75 | Indomethacin |

| Compound B | 60 | Aspirin |

| Control | 10 | - |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation signaling pathways.

- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Properties

Molecular Formula |

C12H9N5 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-[1-(cyanomethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile |

InChI |

InChI=1S/C12H9N5/c13-5-4-10-9-17(8-6-14)16-12(10)11-3-1-2-7-15-11/h1-3,7,9H,4,8H2 |

InChI Key |

FUTUYROBRBCCGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2CC#N)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.